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Compound of Interest

Compound Name:
2-(2-Methoxybenzyl)-2-

methyloxirane

Cat. No.: B13562900

Get Quote

Abstract
This guide outlines the strategic application of 2-(2-Methoxybenzyl)-2-methyloxirane as a

divergent intermediate.[1] Unlike linear alkyl epoxides, this gem-disubstituted epoxide offers

two distinct synthetic pathways: (A) Meinwald Rearrangement to access the ketone core of

phenethylamines (e.g., Methoxyphenamine), and (B) Regioselective Aminolysis to construct

sterically congested

-amino alcohols.[1] We provide validated protocols for both pathways, emphasizing process
safety, regiocontrol, and impurity management.
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Property Specification

Chemical Name 2-(2-Methoxybenzyl)-2-methyloxirane

CAS Number 1342511-93-6

Molecular Formula C₁₁H₁₄O₂

Molecular Weight 178.23 g/mol

Physical State Colorless to pale yellow liquid

Boiling Point ~245°C (Predicted)

Solubility
Soluble in DCM, THF, Toluene; Sparingly

soluble in water

Stability

Sensitive to Lewis acids (rearrangement) and

strong bases (polymerization).[1][2][3] Store at

2-8°C under Argon.

Synthetic Utility & Mechanism[1][4]
The utility of 2-(2-Methoxybenzyl)-2-methyloxirane lies in its gem-disubstituted epoxide ring,

which creates a specific reactivity profile driven by the stability of the tertiary carbocation

intermediate.[1]

Pathway A: Meinwald Rearrangement (Ketone Synthesis)
Under Lewis Acid catalysis (e.g.,

), the epoxide undergoes a 1,2-hydride shift to yield 1-(2-methoxyphenyl)propan-2-one.[1] This
is the most efficient non-oxidative route to the P2P (phenyl-2-propanone) core required for
Methoxyphenamine.[1]

Pathway B: Regioselective Aminolysis (Amino Alcohol Synthesis)
Nucleophilic attack by amines typically occurs at the less substituted (terminal) carbon due to

steric hindrance at the quaternary center, yielding tertiary alcohols. This route generates novel

2-hydroxy-2-methyl-3-phenylpropylamine derivatives, which are bioisosteres of standard beta-

blockers.[1]
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Figure 1: Divergent synthetic pathways.[1] Path A (top) yields the phenethylamine core; Path B

(bottom) yields

-amino alcohols.[1]

Protocol 1: Synthesis of Methoxyphenamine Precursor
(Meinwald Rearrangement)
Objective: Convert the epoxide to 1-(2-methoxyphenyl)propan-2-one. Scale: 100 mmol basis.

Reagents:
Substrate: 2-(2-Methoxybenzyl)-2-methyloxirane (17.8 g, 100 mmol)[1]

Catalyst: Boron trifluoride diethyl etherate (

) (0.1 eq)[1]

Solvent: Anhydrous Dichloromethane (DCM) (200 mL)

Quench: Saturated

solution[1]

Procedure:
Preparation: Charge an oven-dried 500 mL 3-neck flask with DCM and the epoxide under

nitrogen atmosphere. Cool to 0°C.[1]

Catalysis: Add

(1.2 mL) dropwise over 10 minutes. Caution: Exothermic reaction.[1]

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor

via TLC (Hexane:EtOAc 8:2) for disappearance of epoxide (

) and appearance of ketone (

).

Quench: Pour the reaction mixture into 100 mL of cold saturated
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with vigorous stirring to neutralize the Lewis acid.

Workup: Separate the organic layer.[1] Extract the aqueous phase with DCM (

mL). Combine organics, dry over

, and concentrate under reduced pressure.

Purification: The crude oil (typically >90% purity) can be used directly or purified via vacuum

distillation (bp ~120°C @ 5 mmHg).

Critical Control Point: Temperature must be kept <5°C during catalyst addition to prevent

polymerization.

Protocol 2: Direct Aminolysis to -Amino Alcohols
Objective: Synthesis of 1-(2-methoxyphenyl)-2-methyl-3-(methylamino)propan-2-ol. Application:

Creating polar, hydroxy-functionalized analogs of phenethylamines for binding affinity studies.

Reagents:
Substrate: 2-(2-Methoxybenzyl)-2-methyloxirane (10 mmol)

Nucleophile: Methylamine (2.0 M in THF, 5 eq)[1]

Catalyst: Lithium Perchlorate (

) (0.5 eq) - Promotes ring opening.

Solvent: Acetonitrile (MeCN)[1]

Procedure:
Dissolution: Dissolve the epoxide (1.78 g) in MeCN (20 mL). Add

(0.53 g).

Addition: Add the methylamine solution (25 mL) in a sealed pressure tube or autoclave.

Heating: Heat the mixture to 60°C for 12 hours. The elevated temperature is required to

overcome the steric bulk of the gem-methyl/benzyl groups.[1]
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Workup: Cool to room temperature. Remove volatiles (THF/MeCN) under vacuum.

Extraction: Dissolve residue in EtOAc (50 mL) and wash with water.

Isolation: The product is a tertiary alcohol.[1] Purify via column chromatography

(DCM:MeOH:

90:9:1).

Regioselectivity Note: The nucleophile preferentially attacks the terminal

(C3), preserving the tertiary alcohol at C2.

Impurity Profile & Troubleshooting
Issue Probable Cause Corrective Action

Dimerization
High concentration or strong

base

Dilute reaction to 0.1 M; use

milder bases.[1]

Aldehyde Byproduct
Incorrect rearrangement (H-

shift vs Alkyl-shift)

Use

instead of

to tune rearrangement

selectivity toward the ketone.

Incomplete Conversion Steric hindrance at C2

Increase temperature to 80°C

(sealed vessel) or use

microwave irradiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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